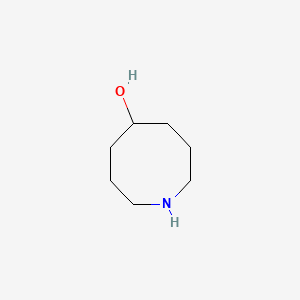

Azocan-5-ol

Description

Historical Context of Azocane (B75157) Ring System Chemistry

The study of heterocyclic compounds, cyclic structures containing at least two different elements in their rings, dates back to the 19th century, running parallel to the development of organic chemistry. wikipedia.org While smaller five- and six-membered nitrogen heterocycles were among the first to be extensively studied, the chemistry of larger rings like the eight-membered azocane system is a more contemporary field of investigation. wikipedia.org The fully saturated analog of azocine (B12641756) is azocane. wikipedia.org The synthesis of such medium-sized rings has historically presented a formidable challenge to chemists due to unfavorable entropic and enthalpic factors. rsc.orgrsc.org However, the unique conformational flexibility and three-dimensional architecture of azocanes have driven the development of innovative synthetic strategies. rsc.orgrsc.org Early work often focused on the synthesis of the parent azocane ring, also known as heptamethylenimine or octahydroazocine. cas.org Over time, the focus has shifted towards the synthesis of functionalized derivatives, including those with hydroxyl groups, to explore their potential applications. mdpi.comsemanticscholar.org

Structural Significance of Eight-Membered Nitrogen Heterocycles

Eight-membered nitrogen heterocycles, such as azocanes, represent a key class of bioactive molecules found in a variety of natural products and are of particular interest in medicinal chemistry. rsc.orgrsc.orgrsc.org These structures are considered privileged scaffolds in drug discovery, especially for challenging biological targets that are difficult to modulate with conventional small molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net The larger ring size imparts a higher degree of conformational freedom compared to their five- and six-membered counterparts. This flexibility allows them to adopt a wider range of spatial arrangements, potentially leading to more specific and potent interactions with biological macromolecules. The introduction of substituents, such as a hydroxyl group in the case of Azocan-5-ol, further enhances their structural diversity and potential for targeted interactions. ontosight.ai

Research Trajectories for this compound and Related Cyclic Alcohol Analogues

Current research on azocane derivatives is multifaceted, with a significant trajectory focused on the development of novel synthetic methodologies. rsc.orgresearchgate.net The construction of these eight-membered rings remains a challenge, and chemists are actively exploring new strategies, including ring-expansion reactions and transition metal-catalyzed cyclizations, to access these scaffolds efficiently and stereoselectively. rsc.orgresearchgate.netacs.org For instance, a modular approach to substituted azocanes has been developed using a rhodium-catalyzed cycloaddition-fragmentation strategy. acs.org Another area of intense investigation is the exploration of the biological activities of functionalized azocanes. ijnrd.org While specific research on this compound is not extensively documented in publicly available literature, the broader class of azocane alcohols and their derivatives are being investigated for their potential as therapeutic agents. researchgate.netnih.gov The hydroxyl group in these analogues provides a handle for further chemical modification, allowing for the creation of libraries of compounds for screening in various biological assays. rsc.org

Detailed Research Findings

While specific research data on this compound is limited, information on the parent azocane ring and related derivatives provides a basis for understanding its potential properties.

Table 1: Physicochemical Properties of Azocane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15N | cas.org |

| Molar Mass | 113.20 g/mol | cas.org |

| Boiling Point | 55-75 °C @ 20 Torr | cas.org |

| Melting Point | 29 °C | cas.org |

Table 2: Spectroscopic Data for a Representative Azocane Derivative This data is for 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime, a compound containing a different heterocyclic system but illustrating the type of data generated in chemical characterization.

| Spectrum | Data | Source |

|---|---|---|

| ¹H-NMR (CDCl₃, 300 MHz) | δ 2.36 (s, 3H, phenyl-CH₃), 5.27 (s, 2H, phenyl-CH₂-O), 5.66 (s, 2H, CH₂N), 6.99–7.66 (m, 11H, phenyl and imidazole), 9.66 (s, 1H, HCl) | mdpi.com |

Synthesis of Azocane Derivatives

The synthesis of azocane derivatives can be achieved through various methods. One common approach is the alkylation of a precursor compound. For example, reacting a compound with alkyl bromides in the presence of sodium hydroxide (B78521) can yield azocane derivatives. Another method involves the cyclization of appropriate precursors. mdpi.com The synthesis of azocane- and oxocane-annulated furans has been achieved through a [2+2] photocycloaddition–ring-opening cascade from quinolone and coumarin (B35378) derivatives. thieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

azocan-5-ol |

InChI |

InChI=1S/C7H15NO/c9-7-3-1-5-8-6-2-4-7/h7-9H,1-6H2 |

InChI Key |

GAUSBCDACBHWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCNC1)O |

Origin of Product |

United States |

Synthetic Methodologies for Azocan 5 Ol and Its Derivatives

De Novo Synthetic Approaches to Azocane (B75157) Ring Systems

The construction of the azocane framework from acyclic precursors, known as de novo synthesis, represents a fundamental and versatile approach. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to construct the eight-membered ring. A key intermediate in several of these syntheses is a protected form of azocan-5-one, which can be subsequently reduced to yield Azocan-5-ol. The synthesis of protected azocan-5-one has been noted to be challenging, with cyclization reactions often being slow and resulting in low yields. researchgate.net

Ring Expansion Methodologies for Azocane Systems

Ring expansion offers an alternative and often efficient route to medium-sized rings like azocanes from more readily available smaller heterocyclic systems. This strategy leverages the release of ring strain or the formation of a more stable system as a thermodynamic driving force.

The expansion of smaller nitrogen-containing rings, such as pyrrolidines and piperidines, is a well-documented strategy for accessing larger rings like azepanes and azocanes. researchgate.netrsc.org One approach involves the formation of a bicyclic azetidinium intermediate from a prolinol derivative, which can then be opened by a nucleophile to yield a ring-expanded product. nih.gov The regioselectivity of the nucleophilic attack determines the size of the resulting ring.

Another strategy involves the reaction of piperidines to form azepane derivatives with high stereoselectivity and regioselectivity. rsc.org While these examples focus on the formation of seven-membered rings, similar principles can be extended to the synthesis of eight-membered azocanes. For instance, the ring expansion of azetidinium intermediates has been shown to produce azocanes. researchgate.net The development of these methodologies provides a powerful tool for generating structural diversity in nitrogen heterocycles.

Table 4: Ring Expansion Strategies for Azocane and Related Systems

| Starting Heterocycle | Key Intermediate | Product Ring System | Reference |

| Prolinol (pyrrolidine derivative) | Aziridinium intermediate | Piperidines | nih.gov |

| Piperidine (B6355638) | - | Azepanes | rsc.org |

| Azetidinium | Bicyclic azetidinium | Pyrrolidines, Piperidines, Azepanes, Azocanes | researchgate.net |

Ring Expansion of Annulated Carbocyclic Systems

The construction of the eight-membered azocane ring can be efficiently achieved through the expansion of smaller, more readily available heterocyclic systems. This strategy circumvents the challenges often associated with medium-ring synthesis, which can be hampered by unfavorable enthalpic and entropic factors.

One prominent method involves a two-carbon ring expansion of piperidines. Palladium-catalyzed allylic amine rearrangements have been shown to convert 2-alkenyl piperidines into their corresponding azocane counterparts. rsc.org This process is notable for its mild conditions and tolerance of various functional groups. The reaction proceeds via a palladium-catalyzed rearrangement that enables an efficient two-carbon homologation, transforming a six-membered ring into an eight-membered one. rsc.org

Another effective ring expansion strategy commences with 2-(trifluoropropan-2-ol) piperidines, which undergo a metal-free expansion to yield α-trifluoromethyl azocanes. nih.gov This transformation proceeds through a bicyclic azetidinium intermediate. The subsequent opening of this strained intermediate by a range of nucleophiles—including amines, alcoholates, and carboxylates—occurs with high regioselectivity and diastereoselectivity to furnish the expanded azocane product in good yields. nih.govresearchgate.net The regioselectivity is often directed by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which influences the site of nucleophilic attack on the azetidinium ion. researchgate.net

A minireview of these methods highlights that the transformation of bicyclic azetidiniums is a versatile route to azocanes and other medium-sized rings. researchgate.net The key step is the nucleophile-induced cleavage of the four-membered azetidinium ring fused to the original piperidine structure. researchgate.net

| Starting Material | Method | Key Features | Reference |

|---|---|---|---|

| 2-Alkenyl piperidines | Palladium-catalyzed allylic amine rearrangement | Two-carbon homologation; Mild conditions; High enantioretention possible. | rsc.org |

| 2-(trifluoropropan-2-ol) piperidines | Metal-free ring expansion via bicyclic azetidinium intermediate | Excellent regio- and diastereoselectivity; Wide range of nucleophiles applicable. | nih.govresearchgate.net |

Stereoselective Synthesis of this compound and Chiral Analogues

The biological activity of heterocyclic molecules is often contingent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to access specific isomers of this compound and its analogues is of paramount importance.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. For a molecule like this compound, which has a stereocenter at the C5 position, diastereoselectivity becomes relevant when other stereocenters are present or introduced in the azocane ring.

A hypothetical but plausible route to diastereomerically enriched this compound derivatives involves the substrate-controlled reduction of a precursor ketone, N-protected azocan-5-one. The approach of the reducing agent (e.g., sodium borohydride (B1222165) or L-Selectride) would be sterically directed by existing substituents on the azocane ring, leading to the preferential formation of one diastereomer of the resulting alcohol. The principles of such diastereoselective reductions are well-established in cyclic ketone chemistry. uleth.ca

Furthermore, diastereoselective epoxidation of an unsaturated azocane precursor, followed by regioselective ring-opening of the epoxide, could establish the desired stereochemistry at C5 and an adjacent carbon. For instance, methods for the diastereoselective epoxidation of cyclic alkenes are known to be influenced by adjacent chiral centers or directing groups. researchgate.netnih.gov A similar strategy could be envisioned for a suitably designed azocane precursor. The ring expansion of piperidines to α-trifluoromethyl azocanes has been reported to proceed with excellent diastereoselectivity, demonstrating that stereocontrol can be achieved during the formation of the azocane ring itself. nih.gov

Enantioselective Catalytic Approaches

Enantioselective catalysis utilizes a chiral catalyst to convert a prochiral substrate into a specific enantiomer of the product. libretexts.org This is a powerful strategy for accessing enantiopure compounds without relying on chiral starting materials.

For the synthesis of enantiomerically enriched this compound, one could envision the asymmetric reduction of N-protected azocan-5-one. Catalytic asymmetric hydrogenation using chiral ruthenium or rhodium catalysts, such as those developed by Noyori, is a benchmark method for the enantioselective reduction of ketones.

Alternatively, the palladium-catalyzed ring expansion of 2-alkenyl piperidines can proceed with high levels of enantioretention, meaning the chirality of the starting piperidine is transferred to the azocane product with minimal loss of enantiomeric purity. rsc.org This allows for the synthesis of chiral azocanes from enantiopure piperidine precursors. Similarly, the ring expansion involving azetidinium intermediates has been shown to be highly enantioselective. nih.gov

Enantioselective catalytic methods are broadly applicable in organic synthesis. For example, zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) provides a route to various chiral alcohols in high enantiomeric purity, a strategy that could be adapted for precursors to this compound. nih.gov

Chiral Pool Strategy in this compound Synthesis

The chiral pool strategy utilizes abundant, naturally occurring enantiopure compounds, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of a chiral target molecule. uleth.cawikipedia.org This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for asymmetric catalysis or resolution.

A hypothetical chiral pool synthesis for (R)- or (S)-Azocan-5-ol could start from L- or D-lysine, respectively. Lysine possesses a primary amine at the ε-position and a chiral center at the α-position. Through a series of transformations, including protection, chain extension, and intramolecular cyclization, the amino acid backbone could be elaborated into the azocane ring. For example, the ε-amino group could be used to form the azocane nitrogen, while the α-carbon would become part of the ring. Subsequent functional group manipulations would be required to introduce the hydroxyl group at the C5 position. The use of amino acids as synthons for creating enantiomerically pure heterocycles is a well-established strategy in total synthesis. baranlab.org

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core has been synthesized, its hydroxyl group serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts.

Chemical Transformations at the Hydroxyl Group

The secondary alcohol at the C5 position of this compound can undergo a variety of standard chemical transformations. These reactions allow for the introduction of diverse functionalities onto the azocane scaffold.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, azocan-5-one, using a range of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone can then serve as an electrophilic site for further reactions, like Grignard additions or Wittig reactions.

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or Steglich esterification) yields esters. This is a common method for creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. researchgate.net

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Dehydration: Treatment of 5-hydroxylazocane with dehydrating agents can lead to the formation of an alkene within the eight-membered ring. For instance, using triphosgene (B27547) and 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions has been shown to produce the corresponding azocene derivative in quantitative yield. nih.gov

| Reaction Type | Product Class | Typical Reagents |

|---|---|---|

| Oxidation | Ketone (Azocan-5-one) | PCC, Swern (Oxalyl chloride, DMSO, Et3N), Dess-Martin periodinane |

| Esterification | Ester | Acyl chloride/anhydride with pyridine; Carboxylic acid with DCC/DMAP |

| Etherification | Ether | NaH then an alkyl halide (e.g., CH3I) |

| Dehydration | Alkene (Azocene) | Triphosgene, DMAP; Strong acid (e.g., H2SO4) with heat |

Modifications of the Azocane Ring Nitrogen Atom

The secondary amine within the azocane ring is a key site for synthetic modifications, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the physicochemical and biological properties of the resulting derivatives. The primary methods for derivatizing the nitrogen atom are N-alkylation and N-acylation. scribd.com

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the azocane ring. This transformation is commonly achieved by reacting the parent azocane with an alkylating agent in the presence of a base. beilstein-journals.org For instance, the reaction of an azocane derivative with alkyl bromides using sodium hydroxide (B78521) as the base is a standard procedure. More advanced and sustainable methods utilize alcohols as alkylating agents, facilitated by catalysts such as cobalt or palladium complexes, which proceed via a hydrogen auto-transfer reaction. rsc.orgrsc.org

The choice of reaction conditions, including the base and solvent, can be critical, especially for complex substrates, as it can influence the regioselectivity of the alkylation. beilstein-journals.orgnih.gov While direct studies on this compound are limited, established protocols for the N-alkylation of various amines and heterocyclic scaffolds provide a strong foundation for its derivatization. beilstein-journals.orgrsc.org In many cases, protection of the hydroxyl group in this compound may be necessary to prevent side reactions, depending on the chosen reagents and conditions.

| Reaction Type | Alkylating Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Classical N-Alkylation | Alkyl Bromides | Sodium Hydroxide (NaOH) | Standard and widely used method. | |

| Catalytic N-Alkylation | Alcohols | Cobalt Nanoparticles | Efficient protocol with a broad substrate scope. | rsc.org |

| Catalytic N-Alkylation | Alcohols | Palladium(II) Complex | Sustainable approach via hydrogen auto-transfer. | rsc.org |

| Base-Mediated N-Alkylation | Alkyl Halides/Tosylates | Sodium Hydride (NaH) in THF | Offers high regioselectivity for certain heterocyclic systems. | beilstein-journals.org |

N-Acylation

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This is a fundamental transformation that yields N-acylazocane derivatives. Common acylating agents include acid anhydrides and 1,1'-carbonyldiimidazole. scribd.com These reactions typically proceed under mild conditions to afford the desired products in good yields. Recent advancements have explored catalyst-free photochemical methods for the N-acylation of other azoles using aldehydes as the acyl source, highlighting the potential for developing novel, milder acylation protocols. chemistryviews.org N-acylation is also a key step in certain ring-expansion strategies used to synthesize larger cyclic structures. whiterose.ac.uk

| Reaction Type | Acylating Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Classical N-Acylation | Acid Anhydrides | Typically base-catalyzed or proceeds directly | Common and effective method for forming N-acyl derivatives. | scribd.com |

| N-Acylation | 1,1'-Carbonyldiimidazole (CDI) | Proceeds via an activated acyl-imidazole intermediate | Mild conditions suitable for sensitive substrates. | scribd.com |

| Photochemical N-Acylation | Aldehydes | Catalyst-free, uses light and an oxidant (BrCCl₃) | An emerging mild and catalyst-free alternative. | chemistryviews.org |

Introduction of Substituents on the Carbon Skeleton

Introducing substituents onto the carbon framework of the azocane ring is a more complex challenge than N-modification and is crucial for creating structural diversity. Direct C-H functionalization of the saturated azocane ring is difficult. Therefore, synthetic strategies typically rely on constructing the ring from precursors that already contain the desired substituents. Key methodologies include ring-closing metathesis (RCM), intramolecular cyclizations, and ring-expansion reactions. nih.govresearchgate.net

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of medium-sized rings like azocanes. nih.govthieme-connect.com This strategy involves preparing a linear precursor containing two terminal alkene functionalities. The choice of catalyst, often a ruthenium-based complex such as Grubbs' catalyst, is critical for the efficiency of the ring closure. This approach allows for the placement of substituents at various positions along the acyclic chain, which then become part of the final azocane skeleton. nih.gov

Intramolecular Cyclization Reactions

Various types of intramolecular cyclizations are employed to form substituted azocanes from functionalized linear precursors.

Heck Reaction: The intramolecular Heck reaction provides an effective route to azocine (B12641756) derivatives by forming a carbon-carbon bond to construct the ring. nih.govthieme-connect.com The precursors for these reactions are typically synthesized through methods like the aza-Claisen rearrangement followed by alkylation. nih.gov

Radical Cyclization: Atom-transfer radical cyclizations, such as the 8-endo cyclization, have been successfully used to synthesize substituted azocan-2-ones. These reactions can proceed with high regio- and stereoselectivity, controlled by the reaction promoters and ligands used. nih.gov

Ring-Expansion Reactions

Ring-expansion reactions offer another pathway to substituted azocanes, starting from smaller, more readily available cyclic systems. For example, the reaction of annulated tetrahydropyridines with activated alkynes can induce a ring expansion to form the eight-membered azocine ring. thieme-connect.com This method involves a Michael addition of the nitrogen atom followed by a nucleophilic substitution, effectively incorporating parts of the alkyne into the final ring structure. thieme-connect.com

| Methodology | Starting Material | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' Catalyst (Ru-based) | Forms substituted azocine ring from a linear precursor. | nih.govthieme-connect.com |

| Intramolecular Heck Reaction | Functionalized amide with an aryl halide | Palladium Catalyst | Constructs azocine ring via C-C bond formation. | nih.govthieme-connect.com |

| Radical 8-endo Cyclization | N-alkenylamides with an iodo group | BF₃·OEt₂/H₂O or Mg(ClO₄)₂ | Stereoselective synthesis of substituted azocan-2-ones. | nih.gov |

| Ring Expansion | Annulated tetrahydropyridine | Activated alkynes (e.g., DMAD) | Expands a six-membered ring to an eight-membered azocine. | thieme-connect.com |

Chemical Reactivity and Transformations of Azocan 5 Ol

Substitution Reactions on the Azocane (B75157) Ring

There is currently no specific information available in the scientific literature regarding substitution reactions directly on the azocane ring of Azocan-5-ol.

Oxidation and Reduction Chemistry of this compound

Specific studies on the oxidation and reduction of this compound have not been reported. In theory, the secondary alcohol at the 5-position could be oxidized to the corresponding ketone, Azocan-5-one. The nitrogen atom within the azocane ring could also potentially undergo oxidation. Reduction of the hydroxyl group is conceivable but would require specific reagents and conditions not documented for this compound.

Ring Opening and Rearrangement Reactions of Azocane Systems

While ring opening and rearrangement reactions are known for various azacyclic systems, particularly under acidic or catalytic conditions, no such reactions have been specifically described for this compound.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a versatile functional group that can undergo a variety of reactions such as esterification, etherification, and substitution. However, there are no published examples of these reactions being performed on this compound.

Heterocyclic Annulation Reactions with this compound Intermediates

There is no information available on the use of this compound or its derivatives as intermediates in heterocyclic annulation reactions to build fused ring systems.

Advanced Spectroscopic Characterization of Azocan 5 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For Azocan-5-ol, NMR is crucial for mapping the carbon skeleton and determining the stereochemical relationships of the protons within the flexible eight-membered ring.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. In a typical ¹H NMR spectrum of this compound, the signals for the methylene (B1212753) protons (CH₂) on the azocane (B75157) ring would appear as complex multiplets in the aliphatic region (approximately 1.2-3.5 ppm). The proton attached to the nitrogen (N-H) and the proton of the hydroxyl group (O-H) would appear as broader signals whose chemical shifts are dependent on solvent and concentration. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely resonate in the 3.5-4.5 ppm range.

The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. The carbon atom bonded to the hydroxyl group (C-5) is expected to be deshielded, appearing in the 60-75 ppm range. Carbons adjacent to the nitrogen atom (C-2 and C-8) would typically resonate between 40-60 ppm, while the remaining methylene carbons would appear further upfield. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons through the carbon framework. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments identify longer-range (2-3 bond) correlations between protons and carbons. ipb.ptsci-hub.se These correlations are invaluable for confirming the connectivity of the azocane ring and the position of the hydroxyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 1.5 - 3.0 (broad) | - |

| C2-H₂, C8-H₂ | 2.8 - 3.2 (m) | 45 - 55 |

| C3-H₂, C7-H₂ | 1.4 - 1.8 (m) | 25 - 35 |

| C4-H₂, C6-H₂ | 1.6 - 2.0 (m) | 30 - 40 |

| C5-H | 3.8 - 4.2 (m) | 65 - 75 |

| O-H | 1.5 - 4.0 (broad) | - |

While solution-state NMR provides data on molecules in a dynamic, solvated state, Solid-State NMR (SSNMR) offers atomic-level information on the structure and dynamics of materials in their solid form. nih.gov This is particularly useful for studying conformational polymorphism, where a compound may exist in different crystalline forms. For nitrogen heterocyles like this compound, ¹³C{¹⁴N} SSNMR experiments can function as an "attached nitrogen test." iastate.edubohrium.com These experiments selectively detect carbon atoms covalently bonded to nitrogen. By applying techniques like Resonance Echo Saturation Pulse Double Resonance (RESPDOR), a nitrogen-filtered ¹³C spectrum can be generated. nih.goviastate.edu In such a spectrum of this compound, only the signals corresponding to C-2 and C-8 would be visible, providing unambiguous confirmation of their direct attachment to the nitrogen atom within the heterocyclic ring. This method is a powerful tool for differentiating isomers and confirming assignments in complex heterocyclic systems. iastate.edubohrium.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound and reveals its functional groups. udel.edu For this compound, the key functional groups are the secondary amine (N-H), the alcohol (O-H), and the saturated alkyl portions (C-H, C-C, C-N, C-O).

The O-H stretching vibration of the alcohol group is expected to produce a strong, broad absorption band in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgvscht.cz The secondary amine N-H stretch typically appears in a similar region (3300-3500 cm⁻¹) but is generally a sharper and weaker band than the O-H stretch. pressbooks.puborgchemboulder.com The C-H stretching vibrations of the methylene groups on the saturated ring will give rise to strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub The C-N stretching of the aliphatic amine and the C-O stretching of the secondary alcohol are expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹. udel.eduorgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium, Sharp |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Secondary Amine | N-H bend | 1550 - 1650 | Medium |

| Aliphatic Amine | C-N stretch | 1020 - 1250 | Medium to Weak |

| Secondary Alcohol | C-O stretch | 1050 - 1150 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts provide information about the vibrational modes of a molecule. While polar bonds like O-H and C=O give strong IR signals, nonpolar and symmetric bonds often produce strong Raman signals. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 129. As an odd-electron species, this molecular ion is prone to fragmentation. For cyclic amino alcohols, several characteristic fragmentation pathways are expected. whitman.edu

One dominant pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This would result in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium ion. For this compound, this could involve cleavage at the C2-C3 or C7-C8 bonds.

Another common fragmentation for alcohols is the loss of a water molecule (dehydration), which would lead to a peak at M-18 (m/z = 111). youtube.com Cleavage adjacent to the hydroxyl group is also possible. The fragmentation of the ring itself can lead to a series of smaller fragment ions. The precise fragmentation pattern helps to piece together the molecular structure and confirm the presence and location of the functional groups. aip.orglibretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₂N]⁺ | Loss of H₂O and H• |

| 111 | [C₇H₁₃N]⁺• | Loss of H₂O (Dehydration) |

| 100 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of C₂H₅• radical |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of C₃H₇• radical |

| 71 | [C₄H₇O]⁺ | Cleavage adjacent to hydroxyl group |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring fragmentation |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage product |

X-Ray Diffraction (XRD) for Crystalline Structure Determination

For this compound and its analogues, obtaining a single crystal of sufficient quality would allow for single-crystal XRD analysis. This would unambiguously determine the solid-state conformation of the eight-membered azocane ring, which is often a flexible system that can adopt multiple low-energy conformations. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. nih.gov

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be utilized. americanpharmaceuticalreview.com PXRD is performed on a polycrystalline sample and produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. uny.ac.id This technique is invaluable for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Basic symmetry of the unit cell |

| Space Group | P2₁/c | Detailed symmetry operations within the unit cell |

| Unit Cell Dimensions | a=8.5 Å, b=10.2 Å, c=9.1 Å, β=95° | Size and shape of the repeating crystal unit |

| Key Bond Length (C-O) | 1.43 Å | Precise distance between carbon and oxygen atoms |

| Key Bond Angle (C-N-C) | 115° | Angle within the azocane ring |

This table provides an example of the type of structural data that can be obtained from a successful X-ray diffraction experiment on a crystalline sample of this compound.

Emerging Spectroscopic Methodologies (e.g., QCL-IR, O-PTIR, AFM-IR)

Recent advances in spectroscopy offer new capabilities for chemical analysis with enhanced sensitivity and spatial resolution, providing deeper insights into the properties of molecules like this compound.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy : QCLs are powerful, tunable mid-infrared laser sources that offer significantly higher brightness and coherence compared to the thermal sources used in traditional Fourier Transform Infrared (FT-IR) spectroscopy. rsc.orgspectroscopyonline.com This allows for highly sensitive measurements, making QCL-IR ideal for detecting and quantifying this compound at low concentrations or for analyzing protein secondary structures. nih.gov The high spectral power density can improve the signal-to-noise ratio for key vibrational modes, such as the O-H and N-H stretching bands, providing clearer data on hydrogen bonding and molecular environment.

Optical Photothermal Infrared (O-PTIR) Spectroscopy : O-PTIR is a novel technique that overcomes the optical diffraction limit of conventional IR microscopy. nih.gov It uses a tunable IR laser to induce a photothermal response in a sample, which is then detected by a co-located visible laser. photothermal.com This approach enables the acquisition of IR spectra with sub-micron spatial resolution (around 500 nm). biorxiv.org For this compound and its analogues, O-PTIR could be used to generate high-resolution chemical maps, for instance, to study their distribution within a composite material or a biological sample without the need for extensive sample preparation. nih.govaip.org

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy : This technique combines the nanoscale spatial resolution of Atomic Force Microscopy (AFM) with the chemical identification capabilities of IR spectroscopy. elettra.eu An AFM tip is used to detect the local thermal expansion of a sample as it absorbs light from a tunable IR laser. researchgate.net This provides IR absorption spectra and chemical images with a spatial resolution of 50 to 100 nm. nih.gov AFM-IR would be a powerful tool for studying thin films or surface coatings containing this compound, allowing for the characterization of its chemical properties at the nanoscale and providing insights into its interaction with surfaces and other materials. wiley.comkuleuven.be

Computational Chemistry Investigations of Azocan 5 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni.lumpg.de For Azocan-5-ol, DFT calculations would provide fundamental insights into its electronic properties, conformational preferences, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) that appropriately balance computational cost and accuracy. mdpi.complos.org

Electronic Structure Analysis

An electronic structure analysis of this compound would focus on how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. d-nb.info For this compound, the analysis would likely reveal that the lone pair electrons on the nitrogen and oxygen atoms contribute significantly to the HOMO, making these sites nucleophilic and prone to reacting with electrophiles.

Further analysis would involve generating a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, confirming them as sites for electrophilic attack, while the hydrogen of the hydroxyl group would show a region of positive potential, indicating its susceptibility to nucleophilic attack or deprotonation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual research findings.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 2.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 8.6 eV |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | -2.1 eV |

| Global Hardness (η) | Resistance to change in electron distribution ( (IP-EA)/2 ) | 4.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 Debye |

Conformational Analysis and Energetics

The eight-membered azocane (B75157) ring is highly flexible and can adopt several low-energy conformations. A thorough conformational analysis using DFT would be essential to identify the most stable three-dimensional structures of this compound. The study would explore various possible ring conformations, such as boat-chair, crown, and twist-boat, and different orientations of the hydroxyl group (axial vs. equatorial). lumenlearning.comauremn.org.br

By performing geometry optimization for each potential conformer, DFT calculations can determine their relative energies (e.g., Gibbs free energy) to identify the global minimum and other low-lying isomers. rug.nl The results would likely show that chair-like conformations are more stable than boat or twist forms due to reduced torsional and steric strain. ox.ac.uk Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ring's nitrogen atom could also be a key stabilizing factor for certain conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data that would be generated from a conformational analysis. The values are not based on actual research findings.

| Conformer | Hydroxyl Position | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Boat-Chair 1 | Axial (H-bonded to N) | 0.00 | 75.3 |

| Boat-Chair 2 | Equatorial | 1.15 | 15.1 |

| Twist-Chair | Equatorial | 2.50 | 3.8 |

| Crown | Axial | 4.20 | 0.6 |

Reaction Mechanism Elucidation

DFT is a valuable tool for investigating reaction pathways and transition states. nih.gov For this compound, one could study various reactions, such as its synthesis or its participation in further chemical transformations. For example, the mechanism of a hypothetical N-alkylation reaction could be explored.

The investigation would involve:

Optimizing Geometries : Calculating the structures of the reactant (this compound), the alkylating agent, the transition state (TS), any intermediates, and the final product.

Calculating Energies : Determining the energies of all species along the reaction coordinate to map out the potential energy surface. The activation energy (the energy difference between the reactant and the transition state) would be calculated to predict the reaction rate.

Frequency Analysis : Performing vibrational frequency calculations to confirm that reactants and products are true minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

Such a study could confirm, for instance, that the reaction proceeds via an SN2 mechanism and provide a quantitative measure of the energy barrier involved. acs.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecules at minimum energy, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. ethz.ch For this compound, MD simulations would typically be performed in a solvent, such as water, to mimic realistic conditions.

Conformational Dynamics of the Azocane Ring

An MD simulation of a single this compound molecule in a solvent box would reveal the dynamic interplay between its different conformations. Over the course of the simulation (typically nanoseconds to microseconds), the azocane ring would be observed to transition between its various stable and metastable states identified by DFT.

Analysis of the MD trajectory would allow for the calculation of:

Root Mean Square Deviation (RMSD) : To monitor the stability of the starting conformation and identify transitions to other states.

Dihedral Angle Distributions : To map the conformational landscape sampled during the simulation and confirm the preferences for certain ring puckering states.

Transition Rates : To estimate the timescale on which the molecule converts between different conformations, providing insight into its flexibility.

These simulations would likely show rapid interconversion between low-energy boat-chair conformers, demonstrating the significant flexibility of the eight-membered ring. plos.org

Intermolecular Interactions and Aggregation Behavior

To study how this compound molecules interact with each other, MD simulations of multiple molecules in a solvent box would be performed. This would be particularly relevant for understanding its properties in solution or in the solid state.

The primary focus of this analysis would be on hydrogen bonding. The hydroxyl group and the nitrogen atom of this compound are both capable of acting as hydrogen bond donors and acceptors. Simulations would reveal the preferred hydrogen bonding patterns, such as the formation of dimers, chains, or more complex clusters. nih.gov

By calculating the Radial Distribution Function (RDF) between key atoms (e.g., the oxygen of one molecule and the hydroxyl hydrogen of another), one can quantify the extent and structure of these intermolecular interactions. The simulations could predict whether this compound molecules tend to aggregate in solution and describe the structure and stability of these aggregates. This information is crucial for understanding physical properties like solubility and boiling point.

Computational chemistry provides a powerful lens for examining the electronic structure and reactivity of molecules without the need for laboratory experimentation. mdpi.com Through the application of quantum chemical calculations, it is possible to predict a variety of molecular properties, including the energies of frontier molecular orbitals and global chemical reactivity descriptors, which together offer a detailed picture of a molecule's kinetic stability and reaction tendencies. researchgate.netphyschemres.org

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. academictree.org

The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. A higher HOMO energy suggests a greater ability to donate electrons. Conversely, the LUMO energy is related to the electron affinity, with a lower LUMO energy indicating a greater propensity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap, on the other hand, suggests that the molecule is more reactive and can be more easily polarized.

For this compound, a theoretical study would calculate the energies of these frontier orbitals. The results would typically be presented in a table, showing the energy values in electron volts (eV).

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is for illustrative purposes only, as specific computational results for this compound are not available in the reviewed literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

The distribution of the HOMO and LUMO across the molecular structure of this compound would also be visualized. The HOMO is expected to be localized on the regions of highest electron density, likely involving the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would be distributed over areas that can best accommodate an additional electron. This analysis helps to predict the sites of nucleophilic and electrophilic attack.

Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO and LUMO energies. A molecule with a large HOMO-LUMO gap is considered "hard," indicating it is less reactive. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. A higher electrophilicity index indicates a stronger electrophile.

Other related descriptors that could be calculated include chemical potential (μ), which relates to the tendency of electrons to escape from a system, and softness (S), which is the reciprocal of hardness.

A computational study of this compound would provide values for these descriptors, which are invaluable for comparing its reactivity to other molecules and for understanding its potential chemical interactions.

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound (Note: The following data is for illustrative purposes only, as specific computational results for this compound are not available in the reviewed literature.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | Value |

| Electrophilicity Index (ω) | Value |

| Chemical Potential (μ) | Value |

| Softness (S) | Value |

Synthetic Applications and Methodological Advancements of Azocan 5 Ol

Utility in Complex Heterocycle Construction

There is currently no available research specifically detailing the use of azocan-5-ol in the construction of complex fused or spirocyclic heterocyclic systems. The development of synthetic methodologies often relies on the reactivity and structural features of a starting material. Without established protocols for the efficient synthesis and functionalization of this compound, its utility as a precursor for more intricate heterocyclic architectures remains unexplored. The synthesis of fused heterocycles is a significant area of organic chemistry, with various strategies employed to construct polycyclic systems. beilstein-journals.orgmdpi.comrsc.orgnih.govorganic-chemistry.org However, the application of this compound to these methods has not been reported.

Role as a Chiral Building Block in Advanced Organic Synthesis

The concept of using small, enantiomerically pure molecules from the "chiral pool" as starting materials for the synthesis of complex chiral targets is a cornerstone of modern organic synthesis. nih.govwiley.comtcichemicals.com Chiral alcohols, in particular, are valuable synthons. If this compound were available in an enantiomerically pure form, it could potentially serve as a chiral building block. The hydroxyl group and the nitrogen atom within the eight-membered ring offer points for further chemical modification.

Enantioselective synthesis, the process of preferentially forming one enantiomer of a chiral product, is crucial in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. wikipedia.org The development of chiral catalysts and auxiliaries is a major focus of this field. beilstein-journals.org While there is extensive literature on the use of various chiral building blocks, including those with nitrogen and oxygen functionalities, specific examples employing this compound are absent. bldpharm.comapolloscientific.co.uk The potential of chiral this compound derivatives in asymmetric synthesis is an area that awaits investigation. wikipedia.orgrsc.orgchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.